Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide
Description
Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide (CAS: Not explicitly provided; referred to in , and 13), is a tosylhydrazone derivative characterized by a p-toluenesulfonyl group (4-methylbenzenesulfonyl) linked to a hydrazide moiety substituted with a 2-methylbenzylidene group. This compound is pivotal in synthetic organic chemistry, particularly in the preparation of aryl diazo compounds and gold(I) carbenes via decomposition reactions . Its structure confers stability and reactivity, making it a versatile intermediate in cyclopropanation and cross-coupling reactions .
Synthesis typically involves condensation of p-toluenesulfonyl hydrazide (CAS: 1576-35-8) with 2-methylbenzaldehyde under basic conditions, followed by purification via crystallization . The compound’s robustness in toluene solutions under alkaline conditions highlights its utility in air-sensitive organometallic syntheses .
Properties
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-7-9-15(10-8-12)20(18,19)17-16-11-14-6-4-3-5-13(14)2/h3-11,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXGRRFYWWFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957013 | |
| Record name | 4-Methyl-N'-[(2-methylphenyl)methylidene]benzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35629-84-6 | |
| Record name | 4-Methyl-N'-[(2-methylphenyl)methylidene]benzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s sulfonic acid group can also participate in ionic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s analogs differ primarily in the substituents attached to the hydrazide moiety. Key examples include:
Key Observations :
- Electronic Effects : The electron-donating methyl group in the 2-methylphenyl substituent enhances stability during carbene transfer reactions compared to electron-withdrawing groups (e.g., nitro derivatives) .
- Steric Effects : Bulky substituents like dihydroindenylidene () may hinder reactivity in sterically demanding reactions but improve selectivity in cyclopropanation .
Physicochemical Properties
Comparative data on physical properties:
| Property | Target Compound | Acetophenone Tosylhydrazone | 2-Thienylmethylene Analog | Dihydroindenylidene Analog |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | 236 (decomposes) | Not reported | Not reported |
| Density (g/cm³) | ~1.3 (estimated) | 1.381 | 1.32 | ~1.35 (estimated) |
| Boiling Point (°C) | Not reported | Decomposes | 440.8 | Not reported |
| Solubility | Toluene, DCM | DMSO, DMF | DCM, ethanol | THF, chloroform |
Notes:
Biological Activity
Overview
Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide is an organic compound with the molecular formula and a CAS number of 35629-84-6. This compound is a derivative of benzenesulfonic acid and features a hydrazide group, which contributes to its unique biological properties. The compound is primarily studied for its potential applications in medicinal chemistry and its biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydrazide group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. Additionally, the sulfonic acid group may participate in ionic interactions , enhancing its biological effects.
Antimicrobial Activity
Research indicates that hydrazide-hydrazone derivatives exhibit a wide range of antimicrobial activities. For instance, studies have shown that compounds similar to this compound possess significant antibacterial properties against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimal Inhibitory Concentration (MIC) values for related compounds have been reported as low as for certain strains, indicating potent antibacterial effects .
Anticancer Properties
The anticancer potential of hydrazide derivatives has been extensively studied. In vitro assays using human cancer cell lines such as HepG2 (liver cancer) and LN-229 (glioblastoma) demonstrated that these compounds can significantly reduce cell viability. The IC50 values for some derivatives were found to be in the range of to , showcasing their effectiveness against cancer cells while exhibiting lower toxicity towards normal cells .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of hydrazide-hydrazones derived from benzenesulfonic acid and found that several exhibited superior antibacterial activity compared to traditional antibiotics like bacitracin. The highest activity was recorded against Gram-positive and Gram-negative bacteria .
- Antitumor Activity : In another investigation, various hydrazone derivatives were tested against multiple cancer cell lines. The results indicated that compounds with specific substituents on the phenyl ring showed enhanced antiproliferative effects, particularly against glioblastoma cells .
Data Table: Biological Activity Summary
Q & A
What synthetic methodologies are commonly employed to prepare Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide?
Methodological Answer:
The synthesis typically involves coupling a substituted benzaldehyde derivative with a benzenesulfonohydrazide precursor. For example, describes a reaction where mesityldiazomethane is generated in situ in the presence of NaOH and benzyltriethylammonium chloride, followed by sequential addition of the hydrazide precursor. Key considerations include:
- Diazomethane Handling: Protective shielding is mandatory due to explosion risks with aryl diazomethane intermediates .
- Solvent and Catalyst Optimization: Toluene and phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reaction efficiency.
- Stoichiometric Control: Precise molar ratios (e.g., 1.70 mmol hydrazide precursor) are critical to minimize side products .
Which spectroscopic and crystallographic techniques are utilized for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the hydrazide linkage and aromatic substituents by identifying characteristic shifts (e.g., imine protons at δ 8–10 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves crystal packing and intermolecular interactions. For example, highlights SHELX's robustness in refining small-molecule structures, even with twinned or high-resolution data .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C23H22N2O2S, MW 390.50) and isotopic patterns .
How can SHELX software improve crystallographic analysis of this compound?
Methodological Answer:
SHELX is pivotal for refining crystal structures:
- Data Handling: SHELXL processes intensity data and applies constraints (e.g., thermal parameters for sulfonic acid groups) .
- Twinning Analysis: SHELXD and SHELXE resolve twinned crystals via Patterson methods, crucial for hydrazides prone to polymorphism .
- Validation: The software flags outliers (e.g., bond-length discrepancies) using R-factor metrics, ensuring structural accuracy .
What role does the hydrazide moiety play in polymer nucleation applications?
Advanced Research Focus:
demonstrates that hydrazide derivatives enhance poly(L-lactic acid) (PLA) crystallization. For this compound:
- Nucleation Mechanism: The sulfonic acid group may improve solubility in polar polymers, while the hydrazide forms hydrogen bonds with PLA chains, templating crystal growth.
- Performance Metrics: Hydrazides with optimized methylene spacers (e.g., 10 carbons in decamethylenedicarboxylic dibenzoylhydrazide) achieve crystallization temperatures (Tc) up to 131°C and enthalpies (ΔH) of 46 J/g, outperforming talc .
- Experimental Design: Differential scanning calorimetry (DSC) screens nucleation efficacy by monitoring Tc and ΔH at 1 wt% loading .
What mechanistic insights explain cyclopropanation or C–H insertion reactions involving similar hydrazides?
Advanced Research Focus:
reveals that aryl gold(I) carbenes derived from hydrazides undergo cyclopropanation via carbene transfer. Key steps include:
- Carbene Generation: Diazomethane precursors form transient carbenes under basic conditions.
- Catalytic Cycle: Gold(I) stabilizes carbenoid intermediates, enabling stereoselective C–H insertion or cyclopropanation .
- Computational Validation: Density functional theory (DFT) models predict transition-state energies and regioselectivity.
How can researchers assess the toxicological profile of this compound?
Methodological Answer:
describes toxicological evaluation of a structurally similar hydrazide (BAY 98663):
- In Vitro Assays: Ames test for mutagenicity and cytotoxicity screening (e.g., IC50 in HepG2 cells).
- In Vivo Studies: Rodent models monitor acute toxicity (e.g., LD50) and behavioral endpoints (e.g., convulsions, immobility) .
- Analytical Quantification: LC-MS/MS detects metabolites and bioaccumulation in tissues.
How should discrepancies in spectral or crystallographic data be resolved?
Data Contradiction Analysis:
- Cross-Validation: Compare NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian).
- Crystallographic Refinement: Re-analyze diffraction data with multiple software (e.g., SHELX vs. Olex2) to resolve phase errors .
- Dynamic Processes: Variable-temperature NMR or X-ray studies identify conformational flexibility causing spectral overlap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
